molecular formula C10H16OS B7895020 2-(3-Methyl-2-thienyl)-2-pentanol

2-(3-Methyl-2-thienyl)-2-pentanol

Cat. No.: B7895020
M. Wt: 184.30 g/mol
InChI Key: VQXXBBFFQJMHTK-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-thienyl)-2-pentanol is an organic compound that features a thienyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)-2-pentanol typically involves the reaction of 3-methyl-2-thiophene with a suitable pentanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 3-methyl-2-thiophene is reacted with a pentyl magnesium bromide in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)-2-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of thienyl derivatives .

Scientific Research Applications

2-(3-Methyl-2-thienyl)-2-pentanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thienyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thienyl group and a pentanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OS/c1-4-6-10(3,11)9-8(2)5-7-12-9/h5,7,11H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXXBBFFQJMHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=CS1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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